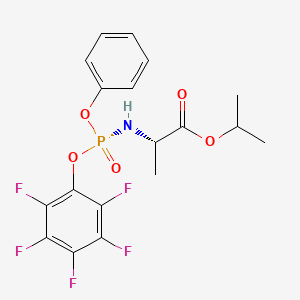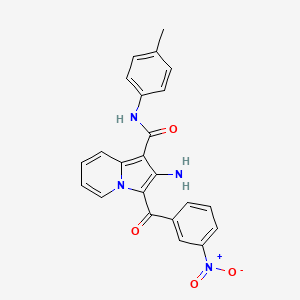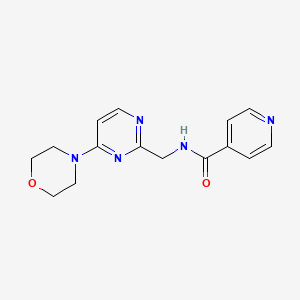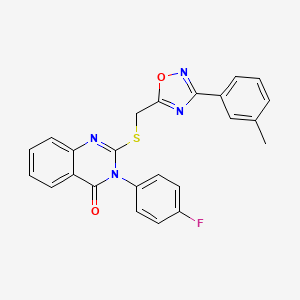
Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl (®-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate is a complex organic compound. It is a type of phosphoryl compound, which often have negative charges on the phosphoryl group . The molecular formula of this compound is C22H29FN3O9P . It has an average mass of 529.453 Da and a mono-isotopic mass of 529.162537 Da . This compound is related to the class of compounds known as prodrugs .
Synthesis Analysis
The synthesis of such compounds often involves the generation of highly reactive phosphorus radicals and their involvement in practically significant synthesis reactions, primarily the formation of phosphorus–carbon bonds . The generation of phosphinyl or phosphonyl radicals and their addition to unsaturated compounds is an efficient method for C–P bond formation .Molecular Structure Analysis
The molecular structure of this compound involves a complex arrangement of carbon, hydrogen, fluorine, nitrogen, oxygen, and phosphorus atoms . The structure includes a P–O–P backbone, which is characteristic of phosphoryl compounds .Chemical Reactions Analysis
Phosphorus-centered radicals are key intermediates in the chemical reactions involving this compound . These radicals are involved in the formation of phosphorus–carbon bonds, which are crucial in the synthesis of various organophosphorus compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a high molecular weight and a complex molecular structure . It has a high number of hydrogen bond acceptors and donors, and a significant number of freely rotating bonds . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are also important but were not found in the search results .Aplicaciones Científicas De Investigación
1. Polymerization Applications
Isopropyl phenylcyanoacrylates, which are structurally similar to Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate, have been studied for their potential in styrene copolymerization. These acrylates were synthesized and copolymerized with styrene, indicating potential applications in the development of novel polymers with varied properties (Whelpley et al., 2022).
2. Enzymatic Activation Studies
Research on compounds structurally related to this compound, such as GS-7340, demonstrates their activation by human proteases. These studies are significant in understanding the metabolism and activation of prodrugs, particularly in the context of HIV treatment (Birkuš et al., 2008).
3. Antimicrobial Activity
Compounds like 4,4′-Isopropylidine-bis[2-isopropyl]phenol, which share structural motifs with this compound, have been found to possess antimicrobial activity, particularly against gram-positive bacteria. This highlights their potential use in developing new antimicrobial agents (Shimi et al., 1976).
4. Ecotoxicological Impact
Studies on bisphenol A, which shares some structural characteristics with this compound, have been conducted to assess its ecotoxicological impact. This research is crucial for understanding the environmental safety and impact of similar chemical compounds (Mihaich et al., 2009).
5. Crystal and Molecular Structure Analysis
Research on the crystal and molecular structure of related compounds such as N-(O,O-Diisopropyl phosphoryl)-L-alanine offers insights into the structural properties of similar compounds, which can be critical in understanding their chemical behavior and potential applications (Xue et al., 1989).
6. Synthesis and Characterization of Analogues
The synthesis and characterization of novel taste enhancers such as N-(1-carboxyethyl)-6-(hydroxymethyl)pyridinium-3-ol, which may share synthetic pathways or structural elements with this compound, are significant for food chemistry and flavor enhancement research (Villard et al., 2003).
Mecanismo De Acción
The mechanism of action of this compound is likely related to its nature as a prodrug . Prodrugs are inactive molecules that, when subjected to metabolism, are converted into the active molecule . The goal of phosphoryl prodrugs is to mask the negative charge found on the active compound by increasing the lipophilicity of the molecule—ultimately improving the pharmacokinetic profile .
Direcciones Futuras
The future directions in the research and development of such compounds involve the creation of more efficient prodrugs . There is a clear need for efficient pyrophosphate prodrugs, and the inherent lability of the phosphoric anhydride bond greatly complicates the design of such compounds . All attempts to create NDP prodrugs that are unmasked by chemical hydrolysis have been unsuccessful . Therefore, future research will likely focus on overcoming these challenges.
Propiedades
IUPAC Name |
propan-2-yl (2S)-2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26)/t10-,30+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIILDBHEJQLACD-PAUNIHGJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N[P@@](=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F5NO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl (3aR,7aS)-2-[(5-chloropyrazin-2-yl)methyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2880101.png)
![1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2880102.png)
![6-Methoxy-4-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]quinoline](/img/structure/B2880103.png)
![N'-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B2880105.png)


![(1R,3R,4S)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2880111.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2880114.png)
![2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2880115.png)

![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2880118.png)


